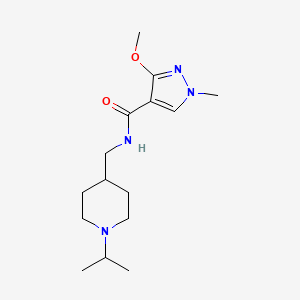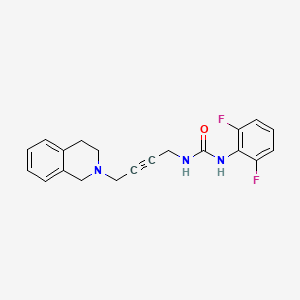
1-(2,6-difluorophenyl)-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-difluorophenyl)-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as DIBU, and it has been found to have various biochemical and physiological effects that make it a promising candidate for further research.
科学的研究の応用
Synthetic Methodology for Isoquinoline Alkaloids
A novel methodology for the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one skeleton, a key structure in isoquinoline alkaloids, has been developed. This approach involves the preparation of isoquinolin-1(2H)-one skeletons starting from methyl 2-(3-methoxy-3-oxopropyl)benzoate, demonstrating a pathway for the construction of complex urea derivatives including those similar to the compound of interest (Berk Mujde, Sevil Özcan, M. Balcı, 2011).
Biological Activity in Cancer Research
Novel urea and bis-urea derivatives with primaquine and hydroxyl or halogen substituted benzene moieties have shown significant biological activity, including antiproliferative effects against various cancer cell lines. This research underscores the potential of urea derivatives in the development of new therapeutic agents for treating cancer (I. Perković et al., 2016).
Pharmacology of TRPV1 Receptor Antagonists
The compound 1-((R)-5-tert-Butyl-indan-1-yl)-3-isoquinolin-5-yl-urea (A-778317) has been identified as a novel, stereoselective antagonist of the TRPV1 receptor, highlighting the utility of urea derivatives in studying receptor pharmacology and potentially developing new analgesics (B. Bianchi et al., 2007).
Ligands for Anion Complexation
Research on macrocyclic bis(ureas) demonstrates their capability as ligands for anion complexation, providing insights into their use in the development of new chemical sensors or separation materials (Claudia Kretschmer, G. Dittmann, J. Beck, 2014).
Application in Data Security Protection
Investigations into the photophysical properties of Ir(III) complexes have revealed their potential application in data security protection, where the tunable emissions of these complexes could be harnessed for encoding information (Zhongming Song et al., 2016).
特性
IUPAC Name |
1-(2,6-difluorophenyl)-3-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O/c21-17-8-5-9-18(22)19(17)24-20(26)23-11-3-4-12-25-13-10-15-6-1-2-7-16(15)14-25/h1-2,5-9H,10-14H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQIQZSNEYNPOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

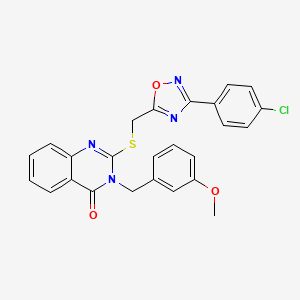
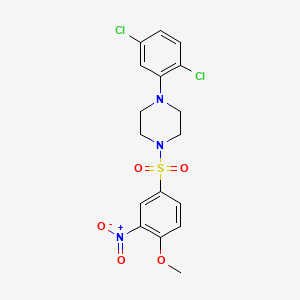
![2-benzyl-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2871523.png)
![2-[2-(4-Methoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol](/img/structure/B2871525.png)
![3,4,5-Triethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B2871528.png)
![(3-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2871529.png)
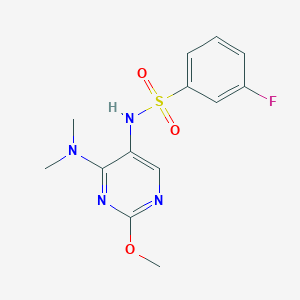


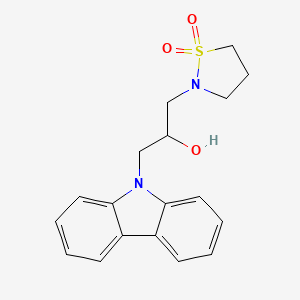
![2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B2871536.png)
![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2871537.png)
